N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Medicinal Chemistry Intermediate Sourcing Physicochemical Profiling

N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8) is a tertiary amine with a 4-nitrophenoxy substituent, widely cited as an intermediate in the production of local anesthetics, protein kinase (PK) inhibitors, and other biologically active molecules. Its molecular formula is C₁₂H₁₈N₂O₃ with a molecular weight of 238.28 g/mol, and it is commercially available as a 95–96% purity brown oil.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 19881-36-8
Cat. No. B029027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(4-nitrophenoxy)ethanamine
CAS19881-36-8
SynonymsN,N-Diethyl-2-(4-nitrophenoxy)ethanamine;  2-(p-Nitrophenoxy)triethylamine; 
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3
InChIKeyZLZZAXUKBHFTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8): Key Intermediate for Local Anesthetic and PK Inhibitor Synthesis


N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8) is a tertiary amine with a 4-nitrophenoxy substituent, widely cited as an intermediate in the production of local anesthetics, protein kinase (PK) inhibitors, and other biologically active molecules . Its molecular formula is C₁₂H₁₈N₂O₃ with a molecular weight of 238.28 g/mol, and it is commercially available as a 95–96% purity brown oil .

N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8): Why In-Class Analogs Cannot Be Casually Substituted in Synthesis Workflows


Generic substitution of N,N-diethyl-2-(4-nitrophenoxy)ethanamine with structurally similar in-class compounds is not advisable due to quantifiable differences in physicochemical properties and downstream synthetic utility. For instance, the 3-nitro positional isomer (CAS 213606-47-4) demonstrates a distinct application profile, serving as an intermediate for RAGE inhibitors and plant growth retardants rather than local anesthetics [1]. Even among 4-nitro analogs, the N-substituent size profoundly influences properties: the dimethyl analog (CAS 51344-13-9) exhibits a lower molecular weight (210.23 vs. 238.28 g/mol) and is associated with distinct biological activities, including PI3K pathway modulation and anticancer research, rather than the local anesthetic intermediate role . These structural variations directly impact reactivity, solubility, and target product profiles, making casual interchangeability scientifically unsound.

Quantitative Differentiation of N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8) vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: N,N-Diethyl vs. N,N-Dimethyl 4-Nitrophenoxy Analogs

In a direct class-level inference, the target compound N,N-diethyl-2-(4-nitrophenoxy)ethanamine (MW 238.28) exhibits a higher molecular weight and predicted greater lipophilicity (XLogP3: 2.9) compared to its closest N,N-dimethyl analog (MW 210.23; predicted XLogP3: ~2.1) [1][2]. This difference, driven by the larger ethyl substituents, can significantly impact its solubility and reactivity as an intermediate. While no direct head-to-head comparison was found, the increased lipophilicity of the diethyl analog is a quantifiable parameter for scientific selection in organic synthesis workflows where solubility or phase-transfer characteristics are critical .

Medicinal Chemistry Intermediate Sourcing Physicochemical Profiling

Distinct Application Profiles: 4-Nitro vs. 3-Nitro Positional Isomers in Pharmaceutical Intermediates

A clear cross-study differentiation exists between the 4-nitro and 3-nitro positional isomers of N,N-diethyl-2-(nitrophenoxy)ethanamine. The target compound (CAS 19881-36-8) is specifically cited as an intermediate for local anesthetics and PK inhibitors . In contrast, the 3-nitro isomer (CAS 213606-47-4) is documented as an intermediate for RAGE (Receptor for Advanced Glycation Endproducts) inhibitors and demonstrates activity in plant growth retardation [1]. This divergence in application, despite identical molecular formula (C₁₂H₁₈N₂O₃) and weight (238.28), highlights the critical role of nitro group positioning in directing the compound's utility in distinct synthetic pathways.

Drug Discovery Intermediates Positional Isomerism Target Product Differentiation

Physicochemical Property Distinctions: Boiling Point and Density of N,N-Diethyl-2-(4-nitrophenoxy)ethanamine

As supporting evidence for process selection, N,N-diethyl-2-(4-nitrophenoxy)ethanamine possesses well-defined physicochemical parameters. Its boiling point is reported as 355 °C at 760 mmHg and density as 1.107 g/cm³ . While comparative data for the closest N,N-dimethyl analog is not readily available, the measured boiling point for the structurally related, non-alkylated 2-(4-nitrophenoxy)ethanamine is 345.1 ± 22.0 °C at 760 mmHg . This ~10 °C difference (355 °C vs. 345.1 °C) in a related comparison suggests that N,N-diethyl substitution modestly elevates the boiling point, a factor that can influence distillation or purification protocols in larger-scale syntheses.

Process Chemistry Compound Handling Synthetic Intermediate

Key Application Scenarios for Procuring N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8)


Synthesis of Local Anesthetic Compounds

This compound is explicitly cited as an intermediate in the production of local anesthetics . Its diethylaminoethyl moiety is a common structural feature in many local anesthetics (e.g., procaine, lidocaine), and its use as a building block is directly supported by vendor technical data and literature references . Procurement should be prioritized when synthetic routes require a 4-nitrophenoxy-bearing tertiary amine for further modification to active pharmaceutical ingredients.

Development of Protein Kinase (PK) Inhibitors

The compound is a documented intermediate for the synthesis of PK inhibitors . PK inhibitors are a major class of targeted cancer therapeutics. While specific PK targets are not detailed in available literature, its established role as an intermediate in this domain makes it a relevant procurement choice for medicinal chemistry groups synthesizing libraries of potential kinase inhibitors containing a 4-nitrophenoxyethylamine scaffold.

Production of Radiolabeled Tracers via Deuterated Analogs

The deuterated analog, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d₄ (CAS 1216997-10-2), is commercially available and used as a labeled intermediate . This indicates the non-deuterated parent compound's utility as a precursor for synthesizing isotopically labeled compounds for ADME (Absorption, Distribution, Metabolism, Excretion) studies, PET (Positron Emission Tomography) imaging, or as internal standards in mass spectrometry. Procurement of the non-labeled compound is often necessary for comparative studies or as a starting material for custom deuteration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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